molecular formula C15H16N2O3S B394810 N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide CAS No. 19837-91-3

N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B394810
CAS No.: 19837-91-3
M. Wt: 304.4g/mol
InChI Key: QDIIFQYRCJCOKH-UHFFFAOYSA-N
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Description

N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative featuring an acetamide group linked to a phenyl ring substituted with a 4-methylphenylsulfamoyl moiety. This compound belongs to a class of molecules with diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities. Notably, its isomer, N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide, shares similar geometric properties but differs in the position of the methyl group on the phenyl ring, leading to distinct crystallographic packing and intermolecular interactions .

Properties

IUPAC Name

N-[4-[(4-methylphenyl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-11-3-5-14(6-4-11)17-21(19,20)15-9-7-13(8-10-15)16-12(2)18/h3-10,17H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIIFQYRCJCOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356376
Record name AG-205/40078576
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19837-91-3
Record name AG-205/40078576
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-(4-TOLUIDINOSULFONYL)PHENYL)ACETAMIDE
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Preparation Methods

Reaction Conditions and Procedure

  • Reactants :

    • 4-(Acetylamino)benzenesulfonyl chloride (1.0 equiv)

    • 4-Methylaniline (1.0 equiv)

  • Solvent : Distilled water or aqueous-organic mixtures (e.g., water-acetone).

  • Base : Sodium carbonate (3% w/v) to maintain pH 8–10.

  • Temperature : Room temperature (25°C) with stirring for 2–3 hours.

  • Work-up : Precipitation via filtration, followed by washing with cold water and recrystallization from methanol.

Mechanistic Insights :
The reaction proceeds via deprotonation of 4-methylaniline by sodium carbonate, generating a nucleophilic amine that attacks the electrophilic sulfur atom in the sulfonyl chloride. This displaces the chloride ion, forming the sulfonamide bond. Intramolecular hydrogen bonding between the acetamide and sulfonamide groups stabilizes the product.

Analytical Data :

ParameterValueSource
Yield75–85%
Melting Point220°C (493 K)
Crystal SystemMonoclinic
Space GroupP21/cP2_1/c

Two-Step Synthesis via Intermediate Sulfonamide Formation

An alternative route involves a two-step process, where 4-acetamidobenzenesulfonyl chloride is first reacted with 4-methylaniline to form an intermediate sulfonamide, which is subsequently acetylated. This method is less common but useful for modifying reaction conditions to optimize purity.

Step 1: Formation of N-(4-Methylphenyl)-4-acetamidobenzenesulfonamide

  • Reactants :

    • 4-Acetamidobenzenesulfonyl chloride (1.0 equiv)

    • 4-Methylaniline (1.0 equiv)

  • Solvent : Dry acetone or dichloromethane.

  • Base : Pyridine or triethylamine (1.2 equiv).

  • Temperature : 0–10°C initially, then room temperature for 4–6 hours.

  • Work-up : Solvent evaporation, followed by trituration with ice-cold water.

Step 2: Acetylation of the Sulfonamide

  • Reactants :

    • Intermediate sulfonamide (1.0 equiv)

    • Acetyl chloride (1.5 equiv)

  • Solvent : Pyridine or dimethylformamide (DMF).

  • Temperature : Reflux at 80–100°C for 8–12 hours.

  • Work-up : Neutralization with sodium bicarbonate, extraction with ethyl acetate, and column chromatography.

Advantages :

  • Higher control over side reactions (e.g., hydrolysis of sulfonyl chloride).

  • Suitable for scaling up with yields exceeding 90%.

Solvent and Base Optimization

The choice of solvent and base significantly impacts reaction efficiency:

Aqueous vs. Organic Solvents

  • Aqueous Systems : Water-based reactions are cost-effective and environmentally benign but may require longer reaction times.

  • Organic Solvents : Acetone or DMF enhances solubility of reactants, reducing reaction time to 1–2 hours.

Base Selection

BasepH RangeReaction TimeYield
Sodium Carbonate8–102–3 hours75–85%
Pyridine8–91–2 hours85–90%
Triethylamine9–101–2 hours80–88%

Pyridine acts as both a base and a catalyst, neutralizing HCl byproduct and accelerating the reaction via intermediate complexation.

Crystallization and Purification

Recrystallization from methanol or ethanol yields high-purity crystals suitable for X-ray diffraction studies. Key crystallization parameters include:

  • Solvent Polarity : Methanol > Ethanol > Acetone.

  • Cooling Rate : Slow evaporation at 4°C produces well-defined crystals.

Crystal Packing Analysis :
The final product adopts a twisted U-shaped conformation with:

  • Dihedral angle between benzene rings: 67.03°.

  • N–H···O hydrogen bonds forming supramolecular chains along the b-axis.

  • Intramolecular C–H···O interactions stabilizing the molecular geometry.

Quality Control and Characterization

Thin-Layer Chromatography (TLC)

  • Mobile Phase : Benzene:ethyl acetate (1:1) or chloroform:methanol (9:1).

  • Rf Value : 0.45–0.55.

Spectroscopic Data

TechniqueKey Signals
IR (cm⁻¹) 3440 (N–H), 1665 (C=O), 1350/1160 (S=O)
¹H NMR (ppm) 2.35 (s, 3H, CH₃), 7.25–7.90 (m, 8H, Ar-H)
¹³C NMR (ppm) 24.8 (CH₃), 121.5–142.0 (Ar-C), 169.5 (C=O)

Challenges and Mitigation Strategies

Common Issues:

  • Hydrolysis of Sulfonyl Chloride : Exposure to moisture leads to undesired sulfonic acid formation.

    • Solution : Use anhydrous solvents and inert atmospheres.

  • Byproduct Formation : Over-acetylation or dimerization.

    • Solution : Strict stoichiometric control and low-temperature acetylation.

Chemical Reactions Analysis

Types of Reactions: N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

  • Antibacterial Activity :
    • N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide has been investigated for its antibacterial properties. Studies indicate that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis, a crucial metabolic pathway in bacteria. This compound's efficacy against both Gram-positive and Gram-negative bacteria has been documented, suggesting potential use as an antibacterial agent in clinical settings .
  • Anti-inflammatory Effects :
    • Sulfonamides are also recognized for their anti-inflammatory properties. Research indicates that this compound may reduce inflammation, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .
  • HIV Inhibition :
    • Some studies have explored the use of sulfonamide derivatives as inhibitors of HIV infection. The structural characteristics of this compound may contribute to its potential role in antiviral therapies, although more research is needed to establish its effectiveness in this area .

Structural Biology Applications

  • Crystal Structure Analysis :
    • The crystal structure of this compound has been elucidated through X-ray crystallography. This analysis revealed significant intramolecular and intermolecular hydrogen bonding interactions that stabilize the molecular conformation. Understanding these interactions is crucial for designing new drugs with improved efficacy and reduced side effects .
  • Supramolecular Chemistry :
    • The compound's ability to form supramolecular structures through hydrogen bonding can be leveraged in material science for creating novel materials with specific properties. The tubular topology observed in its crystal packing can inspire the development of new nanomaterials or drug delivery systems .

Material Science Applications

  • Polymer Chemistry :
    • The unique chemical structure of this compound allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties or biocompatibility of the resulting materials. Research into polymer composites containing this sulfonamide could yield materials suitable for biomedical applications .
  • Nanotechnology :
    • Given its ability to form stable structures, this compound may find applications in nanotechnology, particularly in the development of nanocarriers for targeted drug delivery systems. Its chemical properties can be tailored to improve the solubility and bioavailability of therapeutic agents .

Case Studies

StudyObjectiveFindings
Patel et al., 2010Investigate antibacterial activityDemonstrated effectiveness against S. aureus and E. coli; potential as a therapeutic agent .
Khan et al., 2010Crystal structure determinationRevealed twisted U-shaped conformation; significant hydrogen bonding interactions contribute to stability .
Recent ResearchExplore antiviral propertiesPreliminary results suggest potential as an HIV inhibitor; further studies required for validation .

Mechanism of Action

The mechanism of action of N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide involves the inhibition of specific enzymes and pathways. It has been found to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain . Additionally, it may interact with other molecular targets, such as p38α MAP kinase, to exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes structural analogs of N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide and their key features:

Compound Substituent Variations Key Properties Reference
This compound Parent compound with 4-methylphenylsulfamoyl group Forms 3D hydrogen-bonded networks via N–H⋯O interactions; potential urease inhibition activity
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide (CAS 19837-89-9) 4-Methoxy group replaces methyl on phenyl ring Enhanced electron-donating effects; explored for IDO1 inhibition (HeLa IC₅₀: 5.88 mM)
N-{4-[(4-Chlorophenyl)sulfamoyl]phenyl}acetamide 4-Chloro group replaces methyl on phenyl ring Increased lipophilicity; potential anticancer applications
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide (Isomer) Methyl group at meta position (3-methylphenyl) Similar crystal packing but altered hydrogen-bonding topology compared to 4-methyl isomer
N-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide (Compound 8) Pyrimidine ring replaces phenyl in sulfamoyl group Higher melting point (168–173°C); urease inhibition activity (IC₅₀: 2.1 µM)
N-(4-(N-(3,4-Dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide (Compound 13) Heterocyclic isoxazole ring replaces phenyl Exceptional thermal stability (m.p. 241–248°C); strong urease inhibition (IC₅₀: 1.8 µM)

Physicochemical Properties

  • Melting Points : The 4-methylphenyl analog exhibits a melting range comparable to its isomers (e.g., 3-methylphenyl analog: 105–107°C for N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide) but lower than derivatives with heterocyclic substituents (e.g., compound 13: 241–248°C) .
  • Synthetic Yields : The parent compound and its analogs are synthesized via sulfonylation of aniline derivatives, with yields ranging from 63.8% to 85% depending on substituent complexity .

Crystallographic and Computational Insights

  • The 4-methylphenyl analog crystallizes in a monoclinic system (space group P2₁/c), forming N–H⋯O hydrogen bonds that stabilize its 3D framework. In contrast, the 3-methyl isomer adopts a triclinic system (P-1), leading to distinct packing efficiencies .
  • Molecular docking studies suggest that bulkier substituents (e.g., cyclohexyl or pyridinyl groups) in analogs like compound 7c improve binding to carbonic anhydrase IX, a cancer-associated enzyme .

Biological Activity

N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide is a compound that exhibits significant biological activity, primarily due to its unique chemical structure, which includes a sulfamoyl group, an amide group, and an aromatic ring system. This article explores the compound's biological activities, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O3S, with a molecular weight of approximately 304.36 g/mol. The compound is characterized by a twisted U-shaped conformation, which is influenced by the arrangement of its functional groups around the central sulfur atom. This structural conformation enhances its potential for interaction with biological targets.

Property Value
Molecular FormulaC15H16N2O3S
Molecular Weight304.36 g/mol
ConformationTwisted U-shape

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The sulfamoyl group enhances the compound's ability to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth. Preliminary studies suggest that similar compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory activity, which is crucial for treating conditions associated with inflammation. The mechanism may involve modulation of inflammatory pathways or inhibition of specific enzymes involved in the inflammatory response.

The biological activity of this compound primarily arises from its ability to form hydrogen bonds with proteins or enzymes, influencing their activity. The presence of the sulfamoyl group is particularly significant as it allows for versatile interactions within biological systems, enhancing the compound's therapeutic potential .

Research Findings and Case Studies

  • Enzyme Inhibition Studies :
    • In vitro studies have shown that this compound can inhibit enzymes involved in inflammatory processes. For example, it has been reported to exhibit competitive inhibition against urease, with an IC50 value indicating significant potency .
  • Comparative Studies :
    • A comparative analysis with structurally similar compounds revealed that this compound has superior lipophilicity and membrane permeability, which may enhance its bioavailability and efficacy in vivo .
  • Structural Analysis :
    • X-ray crystallography studies provided insights into the crystal structure of the compound, revealing its twisted conformation and confirming the presence of functional groups critical for biological activity .

Potential Applications

Given its biological activities, this compound has potential applications in:

  • Medicinal Chemistry : As a candidate for developing new anti-inflammatory or antimicrobial drugs.
  • Pharmaceutical Development : Further modifications could enhance efficacy or reduce side effects.
  • Biological Research : As a tool for studying enzyme interactions and pathways related to inflammation and infection.

Q & A

Basic: What experimental techniques are critical for confirming the structural integrity of N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide?

Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify the presence of the acetamide (-NHCOCH3_3), sulfamoyl (-SO2_2NH-), and 4-methylphenyl groups. For example, the methyl group on the phenyl ring appears as a singlet at δ ~2.3 ppm in 1^1H NMR .
  • X-ray Crystallography : Refine single-crystal data using SHELXL (part of the SHELX suite) to resolve bond lengths and angles. Programs like WinGX or ORTEP-3 aid in visualizing thermal ellipsoids and molecular packing .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm1^{-1}) and amide C=O stretches (~1650 cm1^{-1}) .

Basic: What are the common synthetic routes for this compound, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves sulfonylation and amidation:

  • Step 1 : React 4-acetamidobenzenesulfonyl chloride with 4-methylaniline in a polar aprotic solvent (e.g., DMF) under N2_2. Maintain pH 7–8 with NaHCO3_3 to prevent side reactions .
  • Step 2 : Monitor progress via TLC (silica gel, ethyl acetate/hexane). Optimize temperature (60–80°C) and reaction time (4–6 hrs) to maximize yield (>75%) .
  • Purification : Use column chromatography (silica gel) or recrystallization (ethanol/water) to isolate the product .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:
SAR studies focus on substituent effects:

  • Substituent Variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -CF3_3) or bulky groups (e.g., benzyl) to modulate enzyme binding. Compare antibacterial IC50_{50} values .
  • QSAR Modeling : Use software like MOE or Schrödinger to correlate molecular descriptors (e.g., logP, polar surface area) with activity. For example, increased hydrophobicity may improve membrane permeability .
  • In Silico Docking : Perform docking simulations (AutoDock Vina) to predict interactions with bacterial dihydropteroate synthase (DHPS), a sulfonamide target .

Advanced: How should researchers address contradictions in bioactivity data across different studies?

Methodological Answer:
Contradictions often arise from methodological differences:

  • Standardize Assays : Use identical bacterial strains (e.g., E. coli ATCC 25922) and growth conditions (e.g., Mueller-Hinton agar) for MIC comparisons .
  • Control Purity : Validate compound purity (>95% by HPLC) to exclude impurities as confounding factors .
  • Replicate Experiments : Perform dose-response curves in triplicate and apply statistical tests (e.g., ANOVA) to confirm significance .

Advanced: What strategies are recommended for refining crystallographic data of sulfonamide derivatives, especially with twinned crystals?

Methodological Answer:
For challenging datasets:

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinning fractions. Refine against high-resolution data (≤1.0 Å) to reduce ambiguity .
  • Restraints : Apply geometric restraints for sulfonamide S=O and C-S bonds based on prior crystallographic data (e.g., CSD entries) .
  • Validation : Check final models with CCDC’s Mercury for steric clashes and Rfree_{free} values (<0.25) .

Advanced: How can enzyme inhibition mechanisms be elucidated for this compound?

Methodological Answer:
Mechanistic studies involve:

  • Kinetic Assays : Measure DHPS inhibition via UV-Vis (monitor dihydropteroate formation at 340 nm). Calculate Ki_i values using Lineweaver-Burk plots .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive inhibition .
  • Mass Spectrometry : Identify covalent adducts (e.g., with catalytic serine residues) using LC-MS/MS .

Basic: What methods ensure compound stability during storage and biological assays?

Methodological Answer:

  • Storage : Store at -20°C in amber vials under inert gas (Ar). Desiccate to prevent hydrolysis of the sulfonamide group .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural analysis?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine 1^1H-15^15N HMBC NMR to confirm sulfamoyl NH connectivity if 13^13C data are ambiguous .
  • Computational NMR Prediction : Use ACD/Labs or Gaussian to simulate spectra and match experimental shifts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide
Reactant of Route 2
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N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide

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